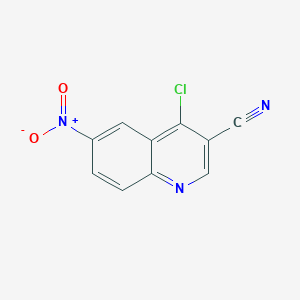

4-Chloro-6-nitroquinoline-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-nitroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClN3O2/c11-10-6(4-12)5-13-9-2-1-7(14(15)16)3-8(9)10/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUCHOLKZVCUAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1[N+](=O)[O-])Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454709 | |

| Record name | 4-chloro-6-nitro-quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214470-37-8 | |

| Record name | 4-Chloro-6-nitro-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214470-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-6-nitro-quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-6-nitroquinoline-3-carbonitrile

Introduction: The Significance of 4-Chloro-6-nitroquinoline-3-carbonitrile in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities. Within this important class of heterocycles, this compound emerges as a highly valuable and versatile intermediate in the synthesis of complex pharmaceutical compounds. Its strategic functionalization, featuring a reactive chloro group at the 4-position, an electron-withdrawing nitro group at the 6-position, and a cyano group at the 3-position, makes it a key building block for the development of targeted therapies, including kinase inhibitors for oncology. This guide provides a comprehensive, in-depth exploration of a reliable and reproducible synthetic route to this pivotal molecule, designed for researchers, scientists, and professionals in the field of drug development. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature, ensuring both scientific integrity and practical applicability.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of this compound is most effectively achieved through a robust two-step sequence. This strategy hinges on the initial construction of the quinoline core to form the key precursor, 4-hydroxy-6-nitroquinoline-3-carbonitrile, followed by a targeted chlorination of the 4-hydroxy group. This approach is advantageous as it allows for the controlled installation of the desired functional groups and relies on well-understood and scalable reaction classes.

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 4-Hydroxy-6-nitroquinoline-3-carbonitrile

The initial and crucial phase of this synthesis involves the construction of the 4-hydroxy-6-nitroquinoline-3-carbonitrile core. This is accomplished via a Gould-Jacobs-type reaction, which is a powerful method for synthesizing 4-hydroxyquinolines.[1] The process begins with the condensation of a substituted aniline with an appropriate three-carbon component, followed by a high-temperature cyclization.

Reaction Mechanism

The reaction proceeds in two key stages:

-

Condensation: 4-Nitroaniline reacts with ethyl 2-cyano-3-ethoxyacrylate. The amino group of the aniline performs a nucleophilic attack on the electron-deficient carbon of the acrylate, leading to the displacement of the ethoxy group and the formation of an enamine intermediate.

-

Thermal Cyclization: The enamine intermediate undergoes an intramolecular cyclization at elevated temperatures. The aromatic ring attacks the cyano-activated ester carbonyl group, leading to the formation of the quinoline ring system. Subsequent tautomerization yields the more stable 4-hydroxyquinoline product.

Experimental Protocol

Materials:

-

4-Nitroaniline

-

Ethyl 2-cyano-3-ethoxyacrylate

-

Diphenyl ether (solvent)

-

Ethanol

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitroaniline (1.0 equivalent) and ethyl 2-cyano-3-ethoxyacrylate (1.1 equivalents) in a minimal amount of ethanol to form a slurry.

-

Heat the mixture gently to facilitate the initial condensation reaction, monitoring the progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Add diphenyl ether to the reaction mixture to serve as a high-boiling solvent for the cyclization step.

-

Heat the reaction mixture to a high temperature (typically 240-250 °C) to induce thermal cyclization. The reaction is typically complete within 1-2 hours.

-

Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.

-

Dilute the cooled mixture with hexanes to further precipitate the product and facilitate filtration.

-

Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove the diphenyl ether solvent.

-

The crude 4-hydroxy-6-nitroquinoline-3-carbonitrile can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield a pale yellow solid.

Part 2: Chlorination of 4-Hydroxy-6-nitroquinoline-3-carbonitrile

The second and final step in the synthesis is the conversion of the 4-hydroxy group of the quinoline precursor to a chloro group. This transformation is a dehydroxy-chlorination reaction, effectively converting the quinolinone tautomer into the desired 4-chloroquinoline. This is a critical step as the 4-chloro position is highly susceptible to nucleophilic substitution, making the final product a versatile intermediate.[2]

Reaction Mechanism

The chlorination of a 4-hydroxyquinoline with phosphorus oxychloride (POCl₃) is believed to proceed through a mechanism analogous to a Vilsmeier-Haack reaction.[2]

-

Phosphorylation: The hydroxyl group of the 4-hydroxyquinoline acts as a nucleophile and attacks the electrophilic phosphorus atom of POCl₃. This results in the formation of a phosphate ester intermediate.

-

Nucleophilic Substitution: A chloride ion, generated from POCl₃, then acts as a nucleophile and attacks the C4 position of the quinoline ring, which is now activated by the good leaving group (the phosphate ester). This nucleophilic attack displaces the phosphate group, yielding the final product, this compound.

Experimental Protocol

Materials:

-

4-Hydroxy-6-nitroquinoline-3-carbonitrile

-

Phosphorus oxychloride (POCl₃)

-

Toluene

-

Ice-water mixture

-

Saturated sodium bicarbonate solution

Procedure:

-

In a fume hood, place the dried 4-hydroxy-6-nitroquinoline-3-carbonitrile (1.0 equivalent) in a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.

-

Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. The POCl₃ can act as both the reagent and the solvent. Optionally, a high-boiling inert solvent like toluene can be used.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully and slowly pour the cooled reaction mixture into a beaker containing an ice-water mixture to quench the excess POCl₃. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate as a solid.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Dry the crude this compound thoroughly. Recrystallization from a suitable solvent like ethanol or acetonitrile can be performed for further purification if necessary.

Summary of Reaction Parameters

| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | Quinoline Formation | 4-Nitroaniline, Ethyl 2-cyano-3-ethoxyacrylate | Diphenyl ether | 240-250 °C | 70-80% |

| 2 | Chlorination | 4-Hydroxy-6-nitroquinoline-3-carbonitrile, POCl₃ | POCl₃ (neat) or Toluene | Reflux (~110 °C) | 85-95% |

Conclusion and Future Outlook

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound, a key intermediate in pharmaceutical research and development. By leveraging the Gould-Jacobs reaction for the quinoline core formation and a subsequent robust chlorination protocol, researchers can access this valuable building block in good yields. The strategic positioning of the chloro, nitro, and cyano functionalities on the quinoline scaffold opens up a vast chemical space for the synthesis of novel bioactive molecules. Further optimization of reaction conditions, particularly in the context of green chemistry principles, could enhance the sustainability of this synthesis for large-scale production. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and selectivity.

References

Physical properties of 4-Chloro-6-nitroquinoline-3-carbonitrile

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Chloro-6-nitroquinoline-3-carbonitrile

Introduction: Contextualizing a Key Synthetic Intermediate

In the landscape of medicinal chemistry and drug development, quinoline derivatives represent a privileged scaffold, forming the structural core of numerous therapeutic agents. Their significance is underscored by their role in targeting a wide array of biological pathways.[1][2] Within this class, this compound (CAS No. 214470-37-8) emerges as a compound of considerable interest.[3] Its multifunctional structure, featuring a reactive chloro group, an electron-withdrawing nitro group, and a cyano moiety, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[2]

This guide, intended for researchers, medicinal chemists, and drug development scientists, provides a comprehensive overview of the core physical properties of this compound. Moving beyond a simple datasheet, we delve into the causality behind the experimental methodologies required for its characterization. As much of the specific experimental data for this compound is not extensively published, this document serves as a foundational framework for its empirical evaluation, ensuring scientific rigor and reproducibility in the laboratory.

Section 1: Core Physicochemical Properties

A baseline understanding of a compound's intrinsic properties is the first step in its scientific evaluation. These parameters govern its behavior in both chemical reactions and biological systems.

| Property | Data | Source(s) |

| CAS Number | 214470-37-8 | [3] |

| Molecular Formula | C₁₀H₄ClN₃O₂ | [3][4] |

| Molecular Weight | 233.61 g/mol | [3][4][5] |

| Appearance | Expected to be a solid powder, likely off-white or yellowish, typical of nitro-aromatic compounds.[6] | Inferred |

| Melting Point | Not publicly documented. Requires experimental determination. | N/A |

| Solubility Profile | Not publicly documented. Requires experimental determination. | N/A |

Section 2: Experimental Determination of Physical Properties

The absence of published data for key physical properties necessitates robust and validated experimental protocols. The following sections provide step-by-step methodologies grounded in established analytical principles.

Melting Point Analysis

Expertise & Rationale: The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden the melting range.[7] The capillary method using a calibrated digital apparatus is the standard for obtaining accurate and reproducible results.[7][8]

Protocol for Melting Point Determination:

-

Sample Preparation: Ensure the this compound sample is completely dry, as residual solvent can act as an impurity.[9] Finely powder a small amount of the sample.

-

Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. To ensure dense packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube onto the benchtop.[9] The packed sample height should be approximately 1-2 mm.[10]

-

Apparatus Setup: Set the starting temperature on the melting point apparatus to approximately 15-20°C below the expected (or roughly determined) melting point.[9] If the melting point is completely unknown, perform a rapid preliminary run with a fast ramp rate (e.g., 10-20°C/minute) to find an approximate range.[7]

-

Measurement: Place the loaded capillary into the sample holder of the apparatus.[9] For the accurate measurement, set a slow heating ramp rate of 1-2°C per minute.

-

Data Recording: Record two temperatures: T1, the temperature at which the first droplet of liquid appears, and T2, the temperature at which the last solid crystal turns into a transparent liquid.[9] The melting point is reported as the range T1-T2.

-

Validation: For a self-validating system, perform the measurement in triplicate to ensure consistency. The apparatus's thermometer should be calibrated using certified standards.[7]

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Expertise & Rationale: A compound's solubility is a cornerstone of its application in drug development, influencing everything from reaction conditions to bioavailability and formulation. The shake-flask method is the gold-standard technique for determining equilibrium solubility.[11] It ensures that the solvent is fully saturated with the solute, providing a reliable and reproducible measurement.

Protocol for Equilibrium Solubility Testing:

-

Preparation: To a series of labeled vials, add a pre-weighed excess amount of this compound (e.g., 20 mg). The key is to ensure solid remains undissolved at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of a selected high-purity solvent to each vial. Recommended solvents for initial screening include water, ethanol, methanol, acetone, acetonitrile, chloroform, and dimethyl sulfoxide (DMSO).

-

Equilibration: Seal the vials tightly. Place them in an overhead shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C) to simulate ambient or physiological conditions.[12] Agitate for a defined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the samples to pellet the undissolved solid.[13]

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant. The supernatant must be filtered through a syringe filter (e.g., 0.22 µm) to remove any remaining particulates.[13]

-

Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve of known concentrations.

-

Classification: Report the solubility in units of mg/mL or mol/L and classify it using standard terms (e.g., "sparingly soluble," "freely soluble").[14]

Caption: Workflow for Shake-Flask Solubility Testing.

Section 3: Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous "molecular fingerprint," confirming the identity and structural integrity of a compound.[15] A combination of Mass Spectrometry, FT-IR, and NMR is essential for complete characterization.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[16][17] It is used to determine the molecular weight of a compound with high accuracy.[18] Soft ionization techniques like Electrospray Ionization (ESI) are preferred for initial analysis as they typically produce the protonated molecular ion ([M+H]⁺) with minimal fragmentation, directly confirming the molecular mass.[19]

Protocol for ESI-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a suitable solvent that is compatible with mass spectrometry, such as methanol or acetonitrile.

-

Instrumentation: The sample is introduced into the ESI source, where it is converted into gas-phase ions.[17]

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.[20]

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.[17]

-

Data Interpretation: For this compound (MW 233.61), the primary peak of interest in positive ion mode would be the [M+H]⁺ adduct at approximately m/z 234. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be visible in the molecular ion cluster (peaks at m/z 234 and 236), providing definitive evidence of the presence of one chlorine atom. High-resolution MS can be used to confirm the elemental formula to within a few parts per million (ppm).[18]

Caption: General Workflow for Mass Spectrometry Analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations.[21] The resulting spectrum provides a unique fingerprint based on the functional groups present in the molecule.[15] For solid samples, the KBr pellet method is a standard technique that yields high-quality spectra.[22]

Protocol for FT-IR Analysis (KBr Pellet):

-

Sample Preparation: Grind 1-2 mg of the dry compound with approximately 200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.[22] The KBr acts as an optically transparent matrix.

-

Pellet Formation: Transfer the fine powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan. This is critical to subtract the spectral contributions from atmospheric CO₂ and water vapor.

-

Sample Scan: Place the KBr pellet containing the sample into the holder and acquire the spectrum.[21]

-

Data Interpretation: Analyze the spectrum for characteristic absorption bands. For this compound, key expected peaks include:

-

~2230-2210 cm⁻¹: Sharp, medium intensity peak for the nitrile (C≡N) stretch.

-

~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹: Strong peaks corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂).

-

~1600-1450 cm⁻¹: Multiple peaks for the aromatic C=C and C=N ring stretches.

-

~800-600 cm⁻¹: Peak corresponding to the C-Cl stretch.

-

Caption: Workflow for FT-IR Analysis using KBr Pellet.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution.[23] It provides information on the connectivity and chemical environment of every ¹H and ¹³C atom in the structure. Proper sample preparation is paramount for acquiring high-resolution spectra.[23]

Protocol for ¹H and ¹³C NMR Analysis:

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is sufficiently soluble (at least 5-10 mg/mL).[23] Dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) are common starting points. The choice depends on the results of the solubility profiling.

-

Sample Preparation: Accurately weigh 5-20 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[23] Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[24]

-

Tube Filling: Transfer the solution into a clean, dry 5 mm NMR tube. The solution height should be adequate for the spectrometer's detector coil.[25]

-

Instrumental Analysis: Insert the tube into the NMR spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to maximize its homogeneity, which ensures sharp spectral lines.[23]

-

Data Acquisition: Acquire the ¹H and ¹³C spectra. Further 2D NMR experiments (like COSY and HSQC) can be run to confirm assignments and connectivity.

-

Data Interpretation: The resulting spectra should be consistent with the proposed structure, showing the correct number of signals, chemical shifts, integration values (for ¹H), and splitting patterns corresponding to the aromatic protons on the quinoline ring system.

Caption: Workflow for NMR Spectroscopic Analysis.

Conclusion

This compound is a synthetic intermediate with significant potential in pharmaceutical research. While its foundational chemical identity is established, a comprehensive public profile of its physical properties is lacking. This guide provides the necessary expert protocols and theoretical grounding for researchers to systematically and accurately characterize the compound. By following these self-validating methodologies for determining melting point, solubility, and spectroscopic identity, scientists can ensure the quality and consistency of this intermediate, thereby building a solid foundation for its application in complex synthetic campaigns and drug discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. atlantis-press.com [atlantis-press.com]

- 3. scbt.com [scbt.com]

- 4. 4-CHLORO-6-NITRO-QUINOLINE-3-CARBONITRILE | CAS: 214470-37-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. westlab.com [westlab.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. nanopartikel.info [nanopartikel.info]

- 13. materialneutral.info [materialneutral.info]

- 14. pharmadekho.com [pharmadekho.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 17. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 18. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]

- 19. benchchem.com [benchchem.com]

- 20. fiveable.me [fiveable.me]

- 21. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 24. NMR Spectroscopy [www2.chemistry.msu.edu]

- 25. uwyo.edu [uwyo.edu]

An In-Depth Technical Guide to 4-Chloro-6-nitroquinoline-3-carbonitrile (CAS: 214470-37-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 4-Chloro-6-nitroquinoline-3-carbonitrile, a key heterocyclic intermediate with significant potential in medicinal chemistry and drug discovery. The guide elucidates the molecule's structural features, physicochemical properties, and a proposed, robust synthetic pathway. A central focus is placed on its reactivity, particularly the versatile chemistry of the C4-chloro substituent, and the transformative potential of the C6-nitro group. Detailed protocols for key transformations, predicted spectroscopic data for compound characterization, and an exploration of its application as a scaffold for kinase inhibitors are presented. This guide is intended to serve as a foundational resource for researchers aiming to leverage this compound in the synthesis of novel bioactive molecules.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound emerges as a particularly valuable building block due to the orthogonal reactivity of its substituents. The electron-deficient nature of the quinoline ring, further enhanced by the nitro and cyano groups, activates the C4-chloro group for nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups at this position, a common strategy in the development of kinase inhibitors.[2] Concurrently, the C6-nitro group offers a handle for further derivatization, most commonly through reduction to an amine, which can then be functionalized. The nitrile group at C3 also plays a crucial role in modulating the electronic properties of the ring and can participate in key interactions with biological targets.[3]

Physicochemical & Structural Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling, reaction optimization, and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| CAS Number | 214470-37-8 | [4] |

| Molecular Formula | C₁₀H₄ClN₃O₂ | [4] |

| Molecular Weight | 233.61 g/mol | [4] |

| Appearance | Expected to be a solid | General Knowledge |

| InChI Key | QRUCHOLKZVCUAH-UHFFFAOYSA-N | [5] |

Synthesis of this compound: A Proposed Pathway

Step 1: Synthesis of 4-Hydroxy-6-nitroquinoline-3-carbonitrile

The initial step involves the construction of the quinoline core. A plausible approach is the cyclization of 2-amino-4-nitrobenzonitrile with a suitable C2 synthon, such as diethyl malonate, under thermal or acid-catalyzed conditions. This type of reaction is a well-established method for forming 4-hydroxyquinoline systems.[8]

Experimental Protocol (Proposed):

-

To a flask equipped with a reflux condenser, add 2-amino-4-nitrobenzonitrile (1 equivalent) and diethyl malonate (1.5-2 equivalents).

-

Heat the mixture at a high temperature (e.g., 180-200 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and triturate with a suitable solvent (e.g., ethanol or diethyl ether) to induce precipitation of the product.

-

Collect the solid by filtration, wash with the solvent, and dry to yield 4-hydroxy-6-nitroquinoline-3-carbonitrile.[9]

Step 2: Chlorination of 4-Hydroxy-6-nitroquinoline-3-carbonitrile

The conversion of the 4-hydroxy group to the 4-chloro substituent is a standard transformation in quinoline chemistry, typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[10][11] The reaction often requires elevated temperatures.

Experimental Protocol (Proposed):

-

In a fume hood, carefully add 4-hydroxy-6-nitroquinoline-3-carbonitrile (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Carefully cool the reaction mixture and pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to obtain pure this compound.

Spectroscopic Characterization

Accurate spectroscopic characterization is crucial for confirming the identity and purity of the synthesized compound. While experimental spectra are not widely published, the following data is predicted based on the structure and known values for similar compounds. Commercial suppliers have indicated the availability of spectral data consistent with the assigned structure.[12]

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.1 - 9.3 | s | 1H | H-2 |

| 8.8 - 9.0 | d | 1H | H-5 |

| 8.5 - 8.7 | dd | 1H | H-7 |

| 8.0 - 8.2 | d | 1H | H-8 |

Solvent: CDCl₃ or DMSO-d₆. The aromatic protons are expected in the downfield region due to the electron-withdrawing nature of the quinoline ring, nitro, and cyano groups.

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-2 |

| ~148 | C-4 |

| ~150 | C-6 |

| ~145 | C-8a |

| ~135 | C-7 |

| ~128 | C-4a |

| ~125 | C-5 |

| ~122 | C-8 |

| ~115 | -CN |

| ~110 | C-3 |

Solvent: CDCl₃ or DMSO-d₆. The chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Strong | C≡N stretch |

| ~1530, ~1350 | Strong | Asymmetric and symmetric N-O stretch of NO₂ group |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~850 | Strong | C-Cl stretch |

The IR spectrum is expected to be dominated by the strong absorbances of the nitrile and nitro groups.

Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 233/235 | [M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| 203/205 | [M-NO]⁺ |

| 187/189 | [M-NO₂]⁺ |

| 152 | [M-NO₂-Cl]⁺ |

The mass spectrum should exhibit a characteristic isotopic pattern for a chlorine-containing compound.

Key Reactions and Synthetic Utility

The synthetic versatility of this compound is primarily derived from the reactivity of the C4-chloro and C6-nitro groups.

Nucleophilic Aromatic Substitution at the C4-Position

The C4-chloro substituent is highly susceptible to nucleophilic displacement due to the electron-withdrawing effects of the quinoline nitrogen and the nitro and cyano groups. This allows for the facile introduction of a wide range of nucleophiles.

Reaction with Amines:

The reaction with primary and secondary amines is a cornerstone transformation, leading to the formation of 4-aminoquinoline derivatives. These reactions are often carried out by heating the chloroquinoline with an excess of the amine, sometimes in the presence of a base.[13]

Generalized Protocol for Amination:

-

Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).

-

Add the desired amine (2-5 equivalents).

-

Heat the reaction mixture to reflux for several hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture and either concentrate under reduced pressure or dilute with water to precipitate the product.

-

Purify the product by recrystallization or column chromatography.

Reaction with Thiols:

Thiols can also act as effective nucleophiles, displacing the C4-chloro group to form 4-thioether derivatives. These reactions are typically performed in the presence of a base to generate the more nucleophilic thiolate anion.

Generalized Protocol for Thiolation:

-

Dissolve the desired thiol (1.1 equivalents) in a suitable solvent (e.g., DMF or DMSO).

-

Add a base (e.g., sodium hydride or potassium carbonate) and stir for a short period to form the thiolate.

-

Add a solution of this compound (1 equivalent) in the same solvent.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate. Purify the residue by column chromatography.

Reduction of the C6-Nitro Group

The nitro group at the C6-position can be readily reduced to a primary amine, providing another site for diversification. This transformation is typically achieved using metal-based reducing agents in acidic media or through catalytic hydrogenation.

Generalized Protocol for Nitro Reduction:

-

Suspend this compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or a mixture).

-

Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents) or iron powder with hydrochloric acid.

-

Heat the reaction mixture to reflux for several hours.

-

After cooling, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the resulting 4-chloro-6-aminoquinoline-3-carbonitrile.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 4-anilinoquinoline-3-carbonitrile scaffold is a well-established pharmacophore for the development of kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) kinases.[3] These enzymes are critical targets in oncology. This compound serves as an ideal starting material for the synthesis of such inhibitors.

The general strategy involves the nucleophilic substitution of the C4-chloro group with a substituted aniline. The resulting 4-anilinoquinoline derivative can then be further modified, for example, by reducing the nitro group and acylating the resulting amine to introduce Michael acceptors, which can form covalent bonds with cysteine residues in the kinase active site, leading to irreversible inhibition.[3][14]

The diverse library of compounds that can be generated from this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a highly functionalized and versatile building block for organic synthesis. Its strategic placement of reactive groups—a readily displaceable chloro group, a reducible nitro group, and a modulating cyano group—makes it an invaluable intermediate for the construction of complex heterocyclic molecules. The straightforward, high-yielding reactions it undergoes, particularly nucleophilic aromatic substitution and nitro group reduction, provide a reliable platform for generating libraries of compounds for drug discovery, most notably in the pursuit of novel kinase inhibitors. The protocols and data presented in this guide offer a solid foundation for researchers to explore the rich chemistry of this compound and unlock its full potential in the development of new therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 3. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 4-CHLORO-6-NITRO-QUINOLINE-3-CARBONITRILE | CAS: 214470-37-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. iipseries.org [iipseries.org]

- 7. Quinoline synthesis [organic-chemistry.org]

- 8. 3-Quinolinecarbonitrile, 4-hydroxy-7-(1-methylethoxy)-6-nitro- (919482-01-2) for sale [vulcanchem.com]

- 9. 4-Hydroxy-6-nitroquinoline-3-carbonitrile [myskinrecipes.com]

- 10. atlantis-press.com [atlantis-press.com]

- 11. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-CHLORO-6-NITRO-QUINOLINE-3-CARBONITRILE (214470-37-8) 1H NMR spectrum [chemicalbook.com]

- 13. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tyrosine kinase inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as soluble, irreversible inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Structural Elucidation of 4-Chloro-6-nitroquinoline-3-carbonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of 4-Chloro-6-nitroquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal and synthetic chemistry. The quinoline scaffold is a privileged structure in drug discovery, known for a wide array of biological activities.[1][2][3] The incorporation of electron-withdrawing groups such as nitro (NO₂) and cyano (C≡N) moieties can significantly modulate a molecule's physicochemical properties and biological profile.[4][5] Therefore, unambiguous confirmation of its molecular structure is a critical prerequisite for any further investigation or application. This document moves beyond a simple recitation of data, offering a logical, self-validating workflow that integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each step is rationalized to provide not just the "what," but the "why," reflecting an expert-driven approach to chemical analysis.

Molecular Identity and Foundational Analysis

The subject of this guide is this compound. Its fundamental properties, derived from supplier data and computational prediction, are the starting point for our analysis.

A visual representation of the molecule, with standardized numbering for the quinoline ring system, is essential for discussing spectroscopic data.

Caption: Structure of this compound with IUPAC numbering.

The Elucidation Workflow: A Strategy of Orthogonal Confirmation

Caption: The logical workflow for unambiguous structure elucidation.

Mass Spectrometry: Defining the Elemental Composition

Expertise & Experience: The first step is always to confirm the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this, providing an exact mass that leaves little room for ambiguity.[3] For this molecule, the most critical diagnostic feature is the isotopic signature of chlorine. Natural chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, any chlorine-containing fragment will appear as a pair of peaks (M and M+2) with a corresponding ~3:1 intensity ratio, providing definitive evidence for the presence of a single chlorine atom.

Expected Data:

| Parameter | Expected Value | Rationale |

|---|---|---|

| Molecular Ion [M]⁺• | m/z ≈ 233, 235 | Isotopic pattern for one chlorine atom (ratio ~3:1). |

| [M+H]⁺ (ESI+) | m/z ≈ 234, 236 | Protonated molecule, also showing the Cl isotope pattern.[7] |

| HRMS [M+H]⁺ Exact Mass | 234.00648 | Calculated for C₁₀H₅³⁵ClN₃O₂⁺. Confirms elemental composition.[7] |

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Acquisition (Positive Mode): Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.[8]

-

Data Analysis: Identify the protonated molecular ion cluster ([M+H]⁺) at m/z ≈ 234 and 236. Confirm the ~3:1 intensity ratio. Compare the measured exact mass of the m/z 234 peak to the theoretical value to confirm the elemental formula C₁₀H₄ClN₃O₂.

Infrared Spectroscopy: A Fingerprint of Functional Groups

Expertise & Experience: IR spectroscopy provides rapid, direct evidence for the presence of key functional groups. For this molecule, the nitrile (C≡N) and nitro (NO₂) groups have highly characteristic and strong absorption bands in regions of the spectrum that are often free from other interfering signals.[9] Their presence is a crucial piece of the structural puzzle.

Expected Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

|---|---|---|---|

| ~2230 | Strong, Sharp | C≡N stretch | [10] |

| ~1540 & ~1340 | Strong | Asymmetric & Symmetric N-O stretch (NO₂) | [8][11] |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch | [8] |

| ~3100-3000 | Medium | Aromatic C-H stretch | [8] |

| ~850 | Strong | C-Cl stretch |[8] |

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory. No further preparation is needed.

-

Background Scan: Acquire a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Lower the ATR press to ensure firm contact between the sample and the crystal. Record the spectrum over a range of 4000-400 cm⁻¹.[12]

-

Data Analysis: Process the resulting spectrum (background correction, baseline correction) and identify the key absorption bands corresponding to the nitrile and nitro functional groups.

NMR Spectroscopy: Assembling the Molecular Skeleton

Expertise & Experience: NMR is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework.[2] We employ a systematic progression from 1D to 2D experiments to build the molecule piece by piece. The initial ¹H and ¹³C spectra provide an inventory of atoms, while 2D experiments (COSY, HSQC, HMBC) reveal their connectivity.

¹H NMR Spectroscopy: The Proton Environment

The structure predicts four distinct aromatic protons. Their chemical shifts are influenced by the electron-withdrawing nature of the substituents (Cl, NO₂, CN) and the ring nitrogen.

Expected Data (400 MHz, CDCl₃):

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Rationale |

|---|---|---|---|---|

| H-2 | 9.0 - 9.2 | s | - | Singlet, adjacent to N1 and deshielded by C3-CN. |

| H-8 | 8.8 - 9.0 | d | ~2.5 | Deshielded by proximity to the C6-NO₂ group. Coupled to H-7. |

| H-5 | 8.4 - 8.6 | d | ~9.0 | Ortho-coupled to H-7. |

| H-7 | 8.0 - 8.2 | dd | ~9.0, ~2.5 | Coupled to both H-5 (ortho) and H-8 (meta). |

¹³C NMR Spectroscopy: The Carbon Backbone

The molecule has 10 carbon atoms, all of which are expected to be in the aromatic/olefinic region. Broadband proton decoupling simplifies the spectrum to 10 distinct singlets.[13] Quaternary carbons (those without attached protons) will typically show weaker signals.

Expected Data (100 MHz, CDCl₃):

| Carbon Assignment | Predicted δ (ppm) | Type | Rationale |

|---|---|---|---|

| C-2, C-4, C-8a | 145 - 155 | CH, C, C | Carbons adjacent to nitrogen are typically deshielded. |

| C-6 | 148 - 152 | C | Quaternary carbon attached to the strongly withdrawing NO₂ group. |

| C-4a, C-5, C-7, C-8 | 120 - 135 | C, CH, CH, CH | Standard aromatic region. Specific shifts determined by substituent effects.[14][15] |

| C-3 | 110 - 115 | C | Quaternary carbon attached to the nitrile group. |

| C≡N | 115 - 118 | C | Characteristic chemical shift for a nitrile carbon. |

2D NMR: Confirming Connectivity

While 1D NMR provides the parts list, 2D NMR shows how they are connected.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton to the carbon it is attached to. It would show four cross-peaks, definitively linking H-2 to C-2, H-5 to C-5, H-7 to C-7, and H-8 to C-8.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A key correlation would be observed between H-5 and H-7, and a weaker one between H-7 and H-8, confirming their positions on the benzene ring.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for piecing together the full structure, as it shows correlations between protons and carbons that are 2 or 3 bonds away. This allows us to connect the quaternary carbons to the protonated framework.

Key Diagnostic HMBC Correlations: The following correlations would provide unambiguous proof of the substituent positions.

Caption: Key HMBC correlations confirming the molecular structure.

-

H-2 to C-4 and C≡N: Connects the pyridine ring to the chloro and cyano substituents.

-

H-5 to C-4, C-6, and C-8a: Links the benzene ring to the pyridine ring and confirms the ortho relationship between H-5 and the nitro-bearing C-6.

-

H-8 to C-6: Confirms the meta relationship between H-8 and the nitro-bearing C-6.

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2][12]

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum with 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024-4096) is required to achieve a good signal-to-noise ratio, especially for the quaternary carbons.[12]

-

2D NMR Acquisition: Using standard instrument parameters, acquire COSY, HSQC, and HMBC spectra. The HMBC experiment is the most critical for final structure proof.

Conclusion: A Unified Structural Proof

The structural elucidation of this compound is definitively achieved through the systematic application of modern spectroscopic techniques.

-

Mass Spectrometry establishes the correct elemental formula (C₁₀H₄ClN₃O₂) and confirms the presence of a single chlorine atom via its isotopic pattern.

-

Infrared Spectroscopy provides direct evidence for the key nitrile (C≡N) and nitro (NO₂) functional groups.

-

¹H and ¹³C NMR spectroscopy provide a complete inventory of the proton and carbon environments, consistent with the proposed structure.

-

2D NMR experiments, particularly HMBC, serve as the final arbiter, unambiguously connecting the individual fragments and confirming the precise substitution pattern on the quinoline core.

This integrated and self-validating workflow ensures the highest degree of confidence in the assigned structure, providing a solid foundation for any subsequent research and development activities.

References

- 1. Synthesis and biological activity evaluation of some quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 6. scbt.com [scbt.com]

- 7. PubChemLite - 4-chloro-3-nitroquinoline-6-carbonitrile (C10H4ClN3O2) [pubchemlite.lcsb.uni.lu]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

Reactivity of the nitrile group in 4-Chloro-6-nitroquinoline-3-carbonitrile

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 4-Chloro-6-nitroquinoline-3-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the nitrile functional group in this compound (Molecular Formula: C₁₀H₄ClN₃O₂).[1][2] This molecule serves as a valuable scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. The quinoline core, substituted with a powerful electron-withdrawing nitro group and a halogen, profoundly influences the electronic character and reactivity of the nitrile group. This document elucidates the key transformations of the nitrile moiety, including hydrolysis to carboxamides and carboxylic acids, reduction to primary amines, and nucleophilic additions to form ketones. Each section combines mechanistic insights with detailed, field-proven experimental protocols, offering researchers, scientists, and drug development professionals a practical guide to leveraging the synthetic potential of this compound.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The strategic functionalization of this scaffold is a cornerstone of modern drug design, allowing for the precise modulation of a compound's physicochemical and biological profile.

This compound is a particularly noteworthy derivative. Its structure is characterized by three key reactive centers:

-

The C4-Chloro Group: Highly susceptible to nucleophilic aromatic substitution (SₙAr), providing a primary handle for introducing diverse side chains.[4]

-

The C6-Nitro Group: A strong deactivating, electron-withdrawing group that influences the overall electronics of the ring system. It can also be reduced to an amine, offering another point for derivatization.[4]

-

The C3-Nitrile Group: A versatile functional group that can be transformed into a variety of other functionalities, serving as a linchpin for molecular elaboration.

This guide focuses specifically on the nitrile group, exploring how the electronic landscape of the substituted quinoline core dictates its chemical behavior.

Electronic Landscape and Reactivity Profile

The reactivity of the nitrile group (-C≡N) is analogous in many ways to a carbonyl group, featuring an electrophilic carbon atom due to the electronegativity of the nitrogen.[5] In this compound, this inherent electrophilicity is significantly amplified. The potent electron-withdrawing effects of the C6-nitro group and the quinoline nitrogen atom are transmitted through the conjugated π-system, creating a pronounced partial positive charge on the nitrile carbon. This electronic polarization makes the nitrile group an excellent target for a range of nucleophilic attacks.

The general workflow for leveraging the nitrile group's reactivity can be visualized as follows:

Caption: Core synthetic pathways originating from the nitrile group.

Key Chemical Transformations of the Nitrile Group

The enhanced electrophilicity of the nitrile carbon in this compound allows for several high-yield transformations critical for drug development and complex molecule synthesis.

Hydrolysis to Carboxamides and Carboxylic Acids

The conversion of a nitrile to a primary amide and subsequently to a carboxylic acid is a fundamental transformation. This hydrolysis can be catalyzed by either acid or base.[6][7] The intermediate amide can often be isolated under carefully controlled conditions, providing another valuable synthetic precursor.[7]

Mechanistic Rationale (Acid-Catalyzed): Under acidic conditions, the nitrile nitrogen is first protonated. This protonation dramatically increases the electrophilicity of the nitrile carbon, enabling it to be attacked by a weak nucleophile like water.[8] The resulting intermediate undergoes tautomerization to form the more stable amide.[6] Prolonged reaction with heat will lead to the subsequent hydrolysis of the amide to the corresponding carboxylic acid.[9][10]

Caption: Mechanism of acid-catalyzed nitrile hydrolysis to a carboxamide.

Experimental Protocol: Synthesis of 4-Chloro-6-nitroquinoline-3-carboxamide

-

Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

-

Reagent Addition: Add concentrated sulfuric acid (98%, 10 vol) slowly while cooling the flask in an ice bath.

-

Reaction: Allow the mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Purification: Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7), then wash with a small amount of cold ethanol. Dry the product under vacuum to yield the target carboxamide.

Reduction to Primary Amines

The reduction of the nitrile group to a primary amine (-CH₂NH₂) is a powerful synthetic tool, introducing a flexible and basic linker that is invaluable for building pharmacophores. This transformation is commonly achieved using strong hydride reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[11][12]

Mechanistic Rationale (LiAlH₄): The reaction proceeds via two successive nucleophilic additions of hydride (H⁻) from LiAlH₄ to the electrophilic nitrile carbon.[10] The first addition forms an intermediate imine anion, which is stabilized as an aluminum complex.[5] A second hydride addition reduces the C=N bond, leading to a dianion intermediate.[5] Aqueous workup then quenches the reaction and protonates the nitrogen to yield the primary amine.[6]

Caption: Simplified mechanism for the reduction of a nitrile with LiAlH₄.

Experimental Protocol: Synthesis of (4-Chloro-6-nitroquinolin-3-yl)methanamine

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise via an addition funnel. Caution: The reaction is highly exothermic.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup (Fieser Method): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Isolation: Stir the resulting granular precipitate for 1 hour, then remove it by filtration through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Nucleophilic Addition of Organometallics to form Ketones

The reaction of nitriles with organometallic reagents, such as Grignard or organolithium reagents, followed by acidic hydrolysis, is a classic and effective method for synthesizing ketones.[5][6] This reaction forms a new carbon-carbon bond, making it exceptionally useful for constructing more complex molecular skeletons.

Mechanistic Rationale (Grignard Reagent): The nucleophilic carbon of the Grignard reagent (R'-MgX) attacks the electrophilic nitrile carbon, forming a magnesium salt of an imine anion.[13] This intermediate is stable and does not react further with another equivalent of the Grignard reagent. The subsequent addition of aqueous acid hydrolyzes the imine to the corresponding ketone.[5][13]

Caption: Mechanism for the synthesis of a ketone from a nitrile via a Grignard reaction.

Experimental Protocol: Synthesis of 1-(4-Chloro-6-nitroquinolin-3-yl)ethan-1-one

-

Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, place a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF.

-

Reagent Addition: Cool the solution to 0 °C. Add methylmagnesium bromide (CH₃MgBr, 1.2-1.5 eq, solution in ether) dropwise.

-

Reaction: After addition, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Workup: Cool the reaction mixture to 0 °C and quench it by the slow addition of a saturated aqueous NH₄Cl solution or dilute HCl.

-

Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the target ketone.

Summary of Nitrile Group Transformations

The following table summarizes the key reactive pathways discussed in this guide, providing a quick reference for synthetic planning.

| Transformation | Reagents & Conditions | Product Functional Group | Causality & Key Insights |

| Hydrolysis to Amide | Conc. H₂SO₄, 60-70 °C | Carboxamide (-CONH₂) | Protonation activates the nitrile for attack by a weak nucleophile. Can be isolated as the main product under controlled conditions. |

| Hydrolysis to Acid | H₃O⁺ (e.g., aq. HCl/H₂SO₄), reflux | Carboxylic Acid (-COOH) | Proceeds via the amide intermediate; requires more forcing conditions (heat, prolonged time) than amide formation. |

| Reduction to Amine | 1. LiAlH₄, THF; 2. H₂O workup | Primary Amine (-CH₂NH₂) | Potent hydride reagent performs a double addition to the C≡N bond. A fundamental transformation for introducing a basic linker. |

| Addition to Ketone | 1. R-MgX (Grignard), Ether/THF; 2. H₃O⁺ workup | Ketone (-C(=O)R) | Forms a new C-C bond. The intermediate imine salt is stable until acidic workup, preventing over-addition. |

Conclusion

The nitrile group of this compound is a highly activated and synthetically versatile functional group. The strong electron-withdrawing nature of the substituted quinoline ring system renders the nitrile carbon exceptionally electrophilic, facilitating a range of valuable chemical transformations. As demonstrated, this moiety can be efficiently converted into amides, carboxylic acids, primary amines, and ketones using well-established and reliable protocols. This reactivity profile makes this compound a powerful building block for the synthesis of complex heterocyclic compounds, particularly in the pursuit of novel therapeutic agents in drug discovery. A thorough understanding of these reaction pathways is essential for any scientist seeking to exploit the full synthetic potential of this important intermediate.

References

- 1. 4-CHLORO-6-NITRO-QUINOLINE-3-CARBONITRILE | CAS: 214470-37-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Chloro-6-nitroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic reactivity of 4-Chloro-6-nitroquinoline-3-carbonitrile, a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. Through a detailed examination of its electronic structure, this document elucidates the key reactive sites, offering insights into its behavior in chemical transformations. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis and modification of quinoline-based scaffolds, facilitating the rational design of novel molecules with desired properties.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system is a privileged scaffold in drug discovery and development, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. The strategic functionalization of the quinoline nucleus is paramount to modulating its pharmacological profile. This compound is a particularly interesting derivative, featuring a confluence of electron-withdrawing groups that profoundly influence its chemical reactivity. Understanding the interplay of these substituents is crucial for predicting its behavior and harnessing its synthetic potential.

Electronic Landscape: Unveiling the Reactive Sites

The reactivity of this compound is dictated by the distribution of electron density across the molecule. The presence of three powerful electron-withdrawing groups—a chloro group at C4, a nitro group at C6, and a carbonitrile group at C3—creates distinct regions of electrophilicity and nucleophilicity.

Based on established principles of physical organic chemistry and supported by computational studies on analogous quinoline derivatives, we can predict the electronic landscape of the molecule.[1][2]

Primary Electrophilic Sites

The molecule possesses several electron-deficient centers, making them susceptible to attack by nucleophiles. The primary electrophilic sites are ranked in order of decreasing reactivity:

-

C4 (Carbon bearing the Chloro group): This is the most significant electrophilic center. The strong inductive and mesomeric electron-withdrawing effects of the quinoline nitrogen, the nitro group, and the nitrile group converge to dramatically lower the electron density at this position. This renders the C-Cl bond highly polarized and activates it for nucleophilic aromatic substitution (SNAr).[3][4]

-

C2 (Carbon adjacent to the Nitrogen): The C2 position is also electrophilic due to the inductive effect of the adjacent ring nitrogen.

-

Carbocyclic Ring Carbons (C5 and C7): The powerful electron-withdrawing nitro group at C6 deactivates the entire benzene ring towards electrophilic attack but makes the ortho (C5 and C7) and para (C8, though unsubstituted) positions susceptible to nucleophilic attack, particularly through mechanisms like Vicarious Nucleophilic Substitution (VNS).[5][6]

-

Nitrile Carbon (C3-CN): The carbon atom of the nitrile group is inherently electrophilic and can be attacked by strong nucleophiles, leading to hydrolysis or the formation of imines or ketones after workup.[7][8]

Primary Nucleophilic Sites

While the molecule is predominantly electrophilic, it does possess centers with lone pairs of electrons that can act as nucleophiles:

-

Quinoline Nitrogen (N1): The nitrogen atom of the quinoline ring possesses a lone pair of electrons and can act as a base or a nucleophile. However, its nucleophilicity is significantly diminished by the presence of the electron-withdrawing groups on the ring.

-

Oxygen Atoms of the Nitro Group: The oxygen atoms of the nitro group have lone pairs and can potentially coordinate to Lewis acids.

-

Nitrile Nitrogen: The nitrogen of the nitrile group also has a lone pair, but its nucleophilicity is generally low.

Visualization of Reactivity

Conceptual Molecular Electrostatic Potential (MEP) Map

Caption: Conceptual MEP map illustrating the predicted electrophilic (red/yellow) and nucleophilic (blue) regions of this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

A Frontier Molecular Orbital (HOMO-LUMO) analysis further clarifies the molecule's reactivity.[12][13]

-

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is expected to be localized primarily on the pyrimidine ring, particularly with large coefficients on C4 and C2. This indicates that these are the most favorable sites for attack by a nucleophile.[14]

-

HOMO (Highest Occupied Molecular Orbital): The HOMO is likely to be distributed over the carbocyclic ring and the nitro group, suggesting these are the regions from which electrons are most readily donated in reactions with electrophiles.

Caption: Diagram illustrating the interaction of frontier molecular orbitals of this compound with nucleophiles and electrophiles.

Reactivity at Electrophilic Sites: Synthetic Applications

The pronounced electrophilicity at the C4 position is the cornerstone of the synthetic utility of this compound.

Nucleophilic Aromatic Substitution (SNAr) at C4

The displacement of the chloride at C4 by a variety of nucleophiles is the most facile and widely exploited reaction of this substrate.[4][15]

General Reaction Scheme:

Common Nucleophiles:

-

Amines (Primary and Secondary): Reaction with amines readily affords 4-amino-6-nitroquinoline-3-carbonitrile derivatives, which are valuable precursors for biologically active compounds.

-

Alkoxides and Phenoxides: These nucleophiles yield the corresponding ethers.

-

Thiols and Thiophenoxides: These reactions produce thioethers.

Materials:

-

This compound (1.0 mmol)

-

Aniline (1.1 mmol)

-

Potassium Carbonate (1.5 mmol)

-

N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

-

In a 25 mL round-bottom flask, combine this compound, aniline, and potassium carbonate.

-

Add DMF to the flask.

-

Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion (typically 8-12 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (50 mL) with stirring to precipitate the product.

-

Collect the solid by vacuum filtration.

-

Wash the solid with water and a small amount of cold ethanol.

-

Dry the product under vacuum.

Data Presentation: Typical Reaction Outcomes

| Nucleophile | Product | Typical Yield (%) |

| Aniline | 4-Anilino-6-nitroquinoline-3-carbonitrile | 85-95 |

| Sodium Methoxide | 4-Methoxy-6-nitroquinoline-3-carbonitrile | 80-90 |

| Thiophenol | 4-(Phenylthio)-6-nitroquinoline-3-carbonitrile | 75-85 |

Reactions at the Nitrile Group

The nitrile group can also serve as an electrophilic site, although it is less reactive than the C4 position.

Under strong acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid.[8]

Reaction Scheme:

Grignard or organolithium reagents can add to the nitrile to form ketones after acidic workup.[7]

Reaction Scheme:

Reactivity at Nucleophilic Sites: Exploring Further Transformations

The nucleophilic sites of this compound offer opportunities for further functionalization, although these reactions are generally less common due to the overall electron-deficient nature of the molecule.

Reactions at the Quinoline Nitrogen

The quinoline nitrogen can be protonated by strong acids or alkylated with potent electrophiles to form quaternary quinolinium salts.

Reduction of the Nitro Group

The nitro group can be reduced to an amino group using various reducing agents, such as SnCl2/HCl or catalytic hydrogenation. This transformation is of great synthetic importance as it introduces a versatile amino functionality that can be further modified.[16]

Materials:

-

4-Amino-6-nitroquinoline-3-carbonitrile derivative (1.0 mmol)

-

Stannous Chloride Dihydrate (SnCl2·2H2O) (5.0 mmol)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

Procedure:

-

Suspend the 4-amino-6-nitroquinoline-3-carbonitrile derivative in ethanol in a round-bottom flask.

-

Add a solution of stannous chloride dihydrate in concentrated HCl dropwise with stirring.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4,6-diaminoquinoline-3-carbonitrile derivative.

Conclusion

This compound is a highly versatile building block in organic synthesis. Its reactivity is dominated by the pronounced electrophilicity of the C4 position, which readily undergoes nucleophilic aromatic substitution. The nitrile and nitro groups also offer avenues for a wide range of chemical transformations. A thorough understanding of the electronic properties and reactive sites of this molecule, as outlined in this guide, is essential for its effective utilization in the design and synthesis of novel compounds for various applications, particularly in the field of drug discovery.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 8. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 15. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Chloro-6-nitroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Chemical Innovation

4-Chloro-6-nitroquinoline-3-carbonitrile is a highly functionalized heterocyclic compound that serves as a pivotal building block in synthetic and medicinal chemistry. The quinoline core is a well-established "privileged structure," frequently found in a multitude of biologically active compounds and pharmaceuticals. The strategic placement of three distinct functional groups—a reactive chlorine atom at the 4-position, a strongly electron-withdrawing nitro group at the 6-position, and a cyano group at the 3-position—renders this molecule exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This heightened reactivity allows for the facile and regioselective introduction of a wide array of functionalities, paving the way for the synthesis of diverse chemical libraries for drug discovery and materials science. This guide provides an in-depth exploration of the mechanistic underpinnings and practical laboratory protocols for the nucleophilic substitution reactions of this versatile substrate.

Mechanistic Insights: The Driving Forces of Reactivity

The remarkable reactivity of this compound in SNAr reactions is a direct consequence of its electronic architecture. The reaction proceeds via a two-step addition-elimination mechanism, which is significantly facilitated by the electron-withdrawing nature of the substituents on the quinoline ring.

Key Mechanistic Steps:

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the 4-position of the quinoline ring. This carbon is rendered highly electrophilic by the inductive and resonance effects of the adjacent nitrogen atom and the powerful electron-withdrawing nitro and cyano groups. This initial attack disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

-

Stabilization of the Meisenheimer Complex: The stability of the Meisenheimer complex is crucial for the reaction to proceed. The negative charge is delocalized across the quinoline ring system and is particularly well-stabilized by the nitro group at the 6-position and the cyano group at the 3-position through resonance. This stabilization lowers the activation energy of the initial nucleophilic attack, thereby accelerating the reaction rate.

-

Leaving Group Departure: In the final step, the aromaticity of the quinoline ring is restored by the expulsion of the chloride ion, which is a good leaving group. This step is typically fast and irreversible, driving the reaction to completion.

The overall workflow for the nucleophilic substitution on this compound is a systematic process that begins with the careful selection of the nucleophile and reaction conditions to achieve the desired 4-substituted product.

Caption: General workflow for nucleophilic substitution.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with representative nucleophiles from three common classes: amines, thiols, and alkoxides. These protocols are intended as a starting point and may require optimization based on the specific nucleophile and desired scale.

Protocol 1: Synthesis of 4-Anilino-6-nitroquinoline-3-carbonitrile (Amine Nucleophile)

This protocol details the reaction with aniline, a common aromatic amine, to yield the corresponding 4-anilino derivative. These derivatives are of significant interest in medicinal chemistry, with the 4-aminoquinoline scaffold being a key feature in many antimalarial and anticancer agents.

Materials:

-

This compound

-

Aniline

-

N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Round-bottom flask (25 mL)

-